molecular formula C10H11NO2 B1143108 (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime CAS No. 180915-76-8

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Cat. No. B1143108
M. Wt: 177.2
InChI Key:
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Description

Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oxime esters, such as “(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Synthesis Analysis

Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Syntheses of oximes either provide mixtures of E and Z isomers or the thermodynamically preferred E isomer .


Molecular Structure Analysis

The molecular structure of oximes is characterized by the presence of an oxime group (C=N−OH). Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .


Chemical Reactions Analysis

Oximes undergo various chemical reactions. For instance, they can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . They can also undergo cyclization reactions, leading to the formation of various functionalized nitrogen-containing scaffolds .


Physical And Chemical Properties Analysis

Oximes have characteristic bands in the infrared spectrum, with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .

Future Directions

Future directions in the development of oximes include improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . There is also interest in enzyme treatment as an alternative to oxime treatment for organophosphorus poisoning . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity .

properties

IUPAC Name

N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGZGCQWOXMORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=NO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849572
Record name N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

CAS RN

180915-76-8
Record name N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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